molecular formula C17H20N4O4 B6715068 N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide

N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide

Cat. No.: B6715068
M. Wt: 344.4 g/mol
InChI Key: BXWXAWLWUYXNCI-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethoxyphenyl group, a methylpyridinyl group, and an acetamide moiety

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-11-4-5-15(18-9-11)21-17(23)19-10-16(22)20-12-6-13(24-2)8-14(7-12)25-3/h4-9H,10H2,1-3H3,(H,20,22)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWXAWLWUYXNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3,5-dimethoxyaniline with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form the intermediate 3,5-dimethoxyphenyl-2-bromoacetamide.

    Coupling with Methylpyridine: The intermediate is then reacted with 5-methyl-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-aminobenzamide
  • N-(3,5-dimethoxyphenyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[(5-methylpyridin-2-yl)carbamoylamino]acetamide is unique due to the presence of both a dimethoxyphenyl group and a methylpyridinyl group, which may confer specific chemical and biological properties not found in similar compounds.

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